molecular formula C9H2F9IO B14042911 1,5-Bis(trifluoromethyl)-2-iodo-3-(trifluoromethoxy)benzene

1,5-Bis(trifluoromethyl)-2-iodo-3-(trifluoromethoxy)benzene

Cat. No.: B14042911
M. Wt: 424.00 g/mol
InChI Key: WWJFOIBUBXVOEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-Bis(trifluoromethyl)-2-iodo-3-(trifluoromethoxy)benzene is a highly fluorinated aromatic compound It is characterized by the presence of trifluoromethyl groups, an iodine atom, and a trifluoromethoxy group attached to a benzene ring

Preparation Methods

The synthesis of 1,5-Bis(trifluoromethyl)-2-iodo-3-(trifluoromethoxy)benzene typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the reactions .

Chemical Reactions Analysis

1,5-Bis(trifluoromethyl)-2-iodo-3-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding sulfoxides or sulfones, and reduction to form dehalogenated products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or acetonitrile. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,5-Bis(trifluoromethyl)-2-iodo-3-(trifluoromethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,5-Bis(trifluoromethyl)-2-iodo-3-(trifluoromethoxy)benzene exerts its effects is primarily through its interactions with molecular targets. The trifluoromethyl groups and the iodine atom can participate in halogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity for various targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects .

Comparison with Similar Compounds

1,5-Bis(trifluoromethyl)-2-iodo-3-(trifluoromethoxy)benzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of trifluoromethyl, iodine, and trifluoromethoxy groups, which impart distinct chemical properties and reactivity.

Properties

Molecular Formula

C9H2F9IO

Molecular Weight

424.00 g/mol

IUPAC Name

2-iodo-1-(trifluoromethoxy)-3,5-bis(trifluoromethyl)benzene

InChI

InChI=1S/C9H2F9IO/c10-7(11,12)3-1-4(8(13,14)15)6(19)5(2-3)20-9(16,17)18/h1-2H

InChI Key

WWJFOIBUBXVOEG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)I)OC(F)(F)F)C(F)(F)F

Origin of Product

United States

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